![molecular formula C13H8ClN B3188240 2-Chlorobenzo[h]quinoline CAS No. 202523-63-5](/img/structure/B3188240.png)

2-Chlorobenzo[h]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

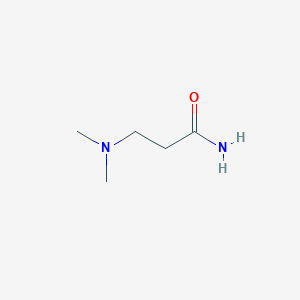

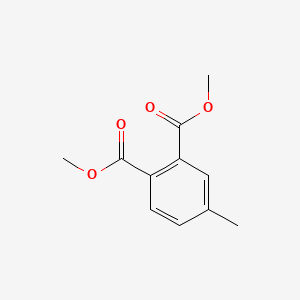

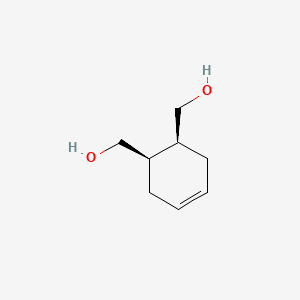

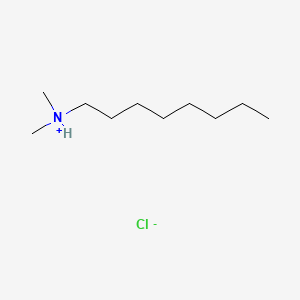

2-Chlorobenzo[h]quinoline is a chemical compound with the molecular formula C13H8ClN . It is a derivative of benzoquinoline .

Synthesis Analysis

The synthesis of 2-Chlorobenzo[h]quinoline involves a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .Molecular Structure Analysis

The molecular structure of 2-Chlorobenzo[h]quinoline was characterized using FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy . The average mass is 213.662 Da and the monoisotopic mass is 213.034531 Da .Chemical Reactions Analysis

The chemical reactions involving 2-Chlorobenzo[h]quinoline include C–C bond formation (Michael addition) and intramolecular cyclization (by the attack of the oxygen atom of active methylene compounds) .Mechanism of Action

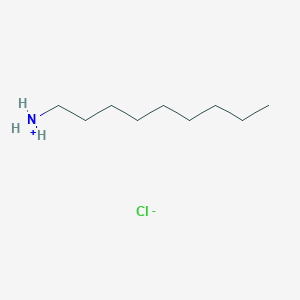

While the specific mechanism of action for 2-Chlorobenzo[h]quinoline is not mentioned in the retrieved papers, it’s worth noting that heterocyclic compounds with conjugated double bonds and polar groups, such as sulphur, nitrogen, oxygen are effective inhibitors of iron corrosion . These substances work by binding the metal surface via chemisorption, physisorption, complexation, or precipitation .

Future Directions

properties

CAS RN |

202523-63-5 |

|---|---|

Molecular Formula |

C13H8ClN |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-chlorobenzo[h]quinoline |

InChI |

InChI=1S/C13H8ClN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H |

InChI Key |

ZPWUKMUZAAYNRZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 2-[2-(benzoyloxy)propoxy]-, benzoate](/img/structure/B3188219.png)

![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)